molecular formula C18H17N3O6 B11471990 5-[5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]-2-methoxyphenol

5-[5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]-2-methoxyphenol

Cat. No.: B11471990
M. Wt: 371.3 g/mol
InChI Key: YPDKEICMYFAYCN-UHFFFAOYSA-N
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Description

5-[5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]-2-methoxyphenol is a complex organic compound that features a unique combination of benzodioxole and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]-2-methoxyphenol typically involves multi-step organic reactionsThe final step often involves the attachment of the methoxyphenol group under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-[5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives .

Scientific Research Applications

5-[5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]-2-methoxyphenol has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]-2-methoxyphenol is unique due to its specific combination of benzodioxole and triazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H17N3O6

Molecular Weight

371.3 g/mol

IUPAC Name

5-[5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol

InChI

InChI=1S/C18H17N3O6/c1-23-12-5-4-9(6-11(12)22)17-19-18(21-20-17)10-7-13(24-2)15-16(14(10)25-3)27-8-26-15/h4-7,22H,8H2,1-3H3,(H,19,20,21)

InChI Key

YPDKEICMYFAYCN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC(=C4C(=C3OC)OCO4)OC)O

Origin of Product

United States

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